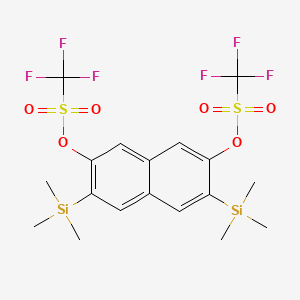

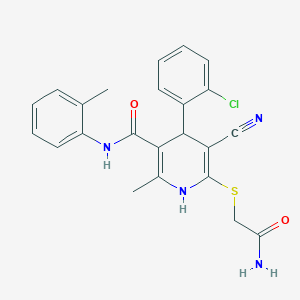

2,7-Bis(trifluoromethylsulfonyloxy)-3,6-bis(trimethylsilyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new trifluoromethyl-substituted bis (ether amine) monomer, 2,7-bis (4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized . It led to a series of novel fluorinated polyimides by thermal and chemical imidization routes when reacted with various commercially available aromatic tetracarboxylic dianhydrides .Molecular Structure Analysis

The molecular weight of BTSTN is 568.65. The exact molecular structure would require more specific information or computational chemical data, which is not available in the current search results.Chemical Reactions Analysis

While specific chemical reactions involving BTSTN are not mentioned in the search results, similar compounds have been used in various reactions. For example, N-Phenyl-bis(trifluoromethanesulfonimide) has been used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate .Scientific Research Applications

Synthesis and Structural Studies

2,7-Bis(trifluoromethylsulfonyloxy)-3,6-bis(trimethylsilyl)naphthalene, as part of the broader family of compounds, has been investigated for its unique structural properties. Studies have demonstrated that such compounds, featuring trimethylsilyl groups, exhibit intriguing intramolecular interactions and steric effects. For instance, research on closely related naphthalene derivatives has highlighted the shortest known intramolecular [NHN]+ hydrogen bond, a phenomenon underpinned by the steric compression from trimethylsilyl groups. This bond exhibits a very low barrier for proton motion, suggesting applications in studying barrier-free intramolecular hydrogen bonds and their influence on molecular stability and reactivity (Degtyarev et al., 2008).

Organometallic Chemistry

The compound and its derivatives are also pertinent to organometallic chemistry, especially in the synthesis of novel silicon-based polymers. The electrophilic α,ω-bis(trifluoromethylsulfonyloxy)organosilicon compounds, precursors to a range of polysiloxanes and polycarbosilanes, have been synthesized, demonstrating the utility of these substances in creating new materials with potential applications in electronics, coatings, and more. Such research underscores the significance of these compounds in developing new materials with tailored properties for industrial applications (Uhlig, 1994).

Fluorinated Polyimides

Additionally, the fluorinated motifs within these molecules have found application in the synthesis of novel polyimides. These materials exhibit exceptional thermal stability, low dielectric constants, and moisture absorption, making them ideal for use in advanced electronic applications. The synthesis of fluorinated polyimides from related monomers underscores the versatility of these compounds in polymer science, paving the way for the development of new materials with superior performance characteristics for use in high-tech applications (Chung & Hsiao, 2008).

Proton Exchange Membranes

The incorporation of naphthalene and fluorinated groups into polymers has also led to advancements in fuel cell technologies. Specifically, sulfonated polybenzothiazoles containing naphthalene have been synthesized, showing high proton conductivities and excellent thermal stability. Such materials are critical for developing more efficient and durable proton exchange membranes for fuel cells, highlighting the compound's role in energy technologies (Wang et al., 2015).

properties

IUPAC Name |

[7-(trifluoromethylsulfonyloxy)-3,6-bis(trimethylsilyl)naphthalen-2-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F6O6S2Si2/c1-33(2,3)15-9-12-10-16(34(4,5)6)14(30-32(27,28)18(22,23)24)8-11(12)7-13(15)29-31(25,26)17(19,20)21/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVMIHWJKQENFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC(=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F6O6S2Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947488-89-3 |

Source

|

| Record name | 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl Bis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2591497.png)

![ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591503.png)

![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)

![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2591520.png)